molecular formula C7H7BrS B2634582 5-Bromo-2-methylbenzenethiol CAS No. 69321-55-7

5-Bromo-2-methylbenzenethiol

Cat. No.: B2634582
CAS No.: 69321-55-7
M. Wt: 203.1
InChI Key: SFFDMQAUOUPZMM-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzenethiol (C₇H₇BrS) is a substituted benzenethiol featuring a bromine atom at the 5-position and a methyl group at the 2-position of the aromatic ring, along with a thiol (-SH) functional group. The bromine substituent may enhance electrophilic substitution reactivity, while the methyl group could influence steric and electronic properties. Potential applications include use as a ligand in coordination chemistry, a precursor in organosulfur synthesis, or a building block for pharmaceuticals. However, detailed experimental data (e.g., solubility, stability, or biological activity) are absent in the reviewed sources.

Properties

IUPAC Name

5-bromo-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDMQAUOUPZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69321-55-7
Record name 5-bromo-2-methylbenzene-1-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylbenzenethiol typically involves the bromination of 2-methylbenzenethiol. One common method includes the reaction of 5-bromo-2-methylaniline with hydrogen chloride and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of potassium ethyl xanthogenate and subsequent treatment with potassium hydroxide in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2-methylbenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylbenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Various substituted benzene derivatives.

    Reduction: Dehalogenated products.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-methylbenzenethiol is characterized by the presence of a thiol (-SH) group and a bromine atom attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₈BrS, and it has a molecular weight of approximately 215.11 g/mol. The thiol group provides unique reactivity, allowing for various chemical transformations.

Synthesis and Reactivity

5-Bromo-2-methylbenzenethiol can undergo several types of reactions:

Reaction Type Description Common Reagents
SubstitutionReplacement of bromine with other functional groupsSodium iodide, acetone
OxidationConversion of thiol to sulfonic acids or sulfoxidesHydrogen peroxide, potassium permanganate
ReductionRemoval of halogen atoms or modification of thiolLithium aluminum hydride, sodium borohydride

These reactions enable the compound to serve as a building block in the synthesis of more complex organic molecules.

Scientific Research Applications

  • Organic Synthesis :
    • 5-Bromo-2-methylbenzenethiol is frequently used as a precursor in the synthesis of various organic compounds. Its reactivity allows for the introduction of different functional groups, facilitating the construction of complex molecular architectures.
  • Medicinal Chemistry :
    • Recent studies have indicated potential biological activities associated with 5-Bromo-2-methylbenzenethiol. The compound has been explored for its antimicrobial properties, particularly against various bacterial strains due to its ability to form covalent bonds with proteins through the thiol group .
  • Antiviral Research :
    • Compounds similar to 5-Bromo-2-methylbenzenethiol have shown efficacy against viruses such as Dengue Virus and Venezuelan Equine Encephalitis Virus. This suggests that 5-Bromo-2-methylbenzenethiol may also possess antiviral properties worth investigating .
  • Materials Science :
    • In materials science, thiol-containing compounds are crucial for creating self-assembled monolayers (SAMs) on gold surfaces, which are useful in biosensors and electronic devices. The unique properties of 5-Bromo-2-methylbenzenethiol make it suitable for such applications .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial activity of various thiol-containing compounds, including 5-Bromo-2-methylbenzenethiol. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Synthesis of Novel Derivatives :
    • Researchers synthesized novel derivatives from 5-Bromo-2-methylbenzenethiol through substitution reactions. These derivatives were tested for biological activity, revealing enhanced potency compared to the parent compound .
  • Biological Interactions :
    • Investigations into the interactions between 5-Bromo-2-methylbenzenethiol and biomolecules demonstrated that its thiol group could modify protein functions, leading to potential therapeutic applications in drug design .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in biochemical pathways where thiol groups play a role in enzyme catalysis and protein function .

Comparison with Similar Compounds

Functional Group Impact

  • Thiol (-SH) vs. Benzothiazole Ring :
    While 5-Bromo-2-methylbenzenethiol has a free thiol group, 5-Bromo-2-methylbenzothiazole incorporates sulfur into a heterocyclic ring. The thiol group enhances nucleophilicity and metal-binding capacity, whereas the benzothiazole ring confers rigidity and π-conjugation, making it suitable for optoelectronic materials .

  • Nitrile (-CN) vs. Hydroxyl (-OH) :
    5-Bromo-2-hydroxybenzonitrile’s nitrile group increases polarity and reactivity in nucleophilic substitutions (e.g., forming amides), while the hydroxyl group enables hydrogen bonding, influencing solubility . In contrast, the methyl group in 5-Bromo-2-methylbenzenethiol would reduce polarity compared to hydroxyl but enhance lipophilicity.

Substituent Effects

  • Bromine Position :
    Bromine at the 5-position in all compounds directs electrophilic substitution to the 4-position (meta to bromine, ortho to other substituents). This regioselectivity is critical in synthesizing derivatives for pharmaceuticals or polymers.

  • Methyl vs. In contrast, the phenyl group in 5-Bromo-2-phenylbenzimidazole extends conjugation, enhancing stability in aromatic stacking interactions relevant to drug design .

Application Insights

  • Pharmaceutical Intermediates :
    Benzimidazole derivatives (e.g., 5-Bromo-2-phenylbenzimidazole) are prevalent in antiviral and anticancer agents due to their ability to mimic purine structures . The thiol group in 5-Bromo-2-methylbenzenethiol could similarly serve as a pharmacophore in protease inhibitors.

  • Material Science :
    Benzothiazoles are utilized in dyes and sensors , whereas benzenethiols might act as surfactants or corrosion inhibitors due to their thiol-metal interactions.

  • Organic Synthesis : Bromo-substituted aromatics like 5-Bromo-2-hydroxybenzonitrile are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) . The thiol variant could participate in thiol-ene click chemistry.

Biological Activity

5-Bromo-2-methylbenzenethiol, also known by its CAS number 69321-55-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article will explore the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C7H7BrS
  • Molecular Weight : 203.1 g/mol
  • Structure : The compound features a bromine atom and a thiol (-SH) group attached to a methyl-substituted benzene ring.

Synthesis Methods

The synthesis of 5-Bromo-2-methylbenzenethiol can be achieved through several methods. A common route involves the following steps:

  • Preparation of 5-Bromo-2-methylaniline :
    • Reacting 5-bromo-2-methylaniline with hydrochloric acid and sodium nitrite in water at low temperatures.
  • Formation of Thiol Group :
    • The intermediate is then treated with potassium ethyl xanthogenate followed by potassium hydroxide in ethanol, leading to the formation of the thiol compound .

Antihyperglycemic Activity

5-Bromo-2-methylbenzenethiol has been identified as an intermediate in the synthesis of SGLT2 inhibitors, which are known for their potent antihyperglycemic effects. These inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine .

Antimicrobial Properties

Recent studies have indicated that compounds related to 5-bromo-2-methylbenzenethiol exhibit significant antimicrobial activity. For instance, derivatives of benzenethiols have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

  • Nonlinear Optical Properties :
    • Research into the nonlinear optical (NLO) properties of benzimidazole derivatives, including those containing bromo and thiol groups, demonstrates enhanced optical responses when electron-withdrawing groups are substituted. This suggests that similar modifications could optimize the properties of 5-bromo-2-methylbenzenethiol derivatives for applications in photonics .
  • Synthesis and Characterization :
    • A study detailed the synthesis of various derivatives from 5-bromo-2-methylbenzenethiol, analyzing their structural and spectroscopic properties using advanced techniques such as NMR and DFT calculations. The findings indicated that modifications to the thiol group could significantly impact the biological activity and reactivity of these compounds .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntihyperglycemicPotent effect as SGLT2 inhibitorGao et al. (2010)
AntimicrobialEffective against bacterial strainsRecent studies on benzenethiols
Nonlinear Optical ResponseEnhanced with specific substitutionsNLO studies on derivatives

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